3-Acetylaniline

Description

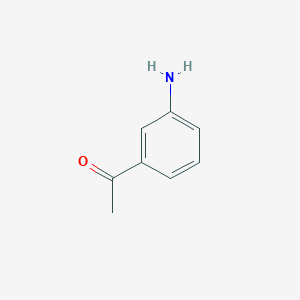

structure

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHAYFOPRIUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021830 | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-03-6 | |

| Record name | 3′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Aminoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaniline, also known as 3'-aminoacetophenone, is an aromatic organic compound with the chemical formula C₈H₉NO. It is a key building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its bifunctional nature, containing both a primary amine and a ketone group, allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and its application in drug development.

Physical and Chemical Properties

This compound is a yellow to light brown crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 99-03-6 | [2][3] |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Melting Point | 94-98 °C | [5] |

| Boiling Point | 289-290 °C | [5] |

| Density | 1.215 g/cm³ | [5] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Water solubility: 7.056 g/L at 37.5 °C. | [1] |

| pKa | 3.41 ± 0.10 (Predicted) | [1] |

| LogP | 1.471 | [3] |

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 - 6.86 | m | 4H | Aromatic H |

| 3.89 | s (broad) | 2H | -NH₂ |

| 2.50 | s | 3H | -COCH₃ |

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 198.5 | C=O |

| 146.8 | C-NH₂ |

| 137.9 | Aromatic C |

| 129.2 | Aromatic CH |

| 119.5 | Aromatic CH |

| 118.6 | Aromatic CH |

| 113.8 | Aromatic CH |

| 26.7 | -CH₃ |

Solvent: CDCl₃

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular Ion) |

| 120 | [M-CH₃]⁺ |

| 92 | [M-COCH₃]⁺ |

| 65 | [C₅H₅]⁺ |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (amine) |

| 1680-1660 | C=O stretch (ketone) |

| 1600-1450 | C=C stretch (aromatic) |

| 800-600 | C-H bend (aromatic) |

Experimental Protocols

Synthesis of this compound from 3'-Nitroacetophenone (B493259)

A common and efficient method for the synthesis of this compound is the reduction of 3'-nitroacetophenone.

Materials:

-

3'-Nitroacetophenone

-

Granulated Tin

-

Concentrated Hydrochloric Acid (HCl)

-

40% Sodium Hydroxide (B78521) (NaOH) solution

-

Methanol

-

Water

-

Activated Carbon

-

Round-bottom flask with reflux condenser

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Ice bath

Procedure:

-

In a 100 cm³ round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.013 mol of 3'-nitroacetophenone and 0.034 mol of fine granulated tin.[2]

-

Add a mixture of 29 cm³ of water and 11 cm³ of concentrated hydrochloric acid to the flask.[2]

-

Heat the mixture to reflux with constant stirring for 90 minutes.[2]

-

After the reaction is complete, cool the mixture to room temperature and filter it.[2]

-

To the filtrate, slowly add 24 cm³ of 40% sodium hydroxide solution while stirring and cooling in an ice bath to precipitate the product.[2]

-

Collect the precipitate by vacuum filtration and wash it with cold water.[2]

-

Recrystallize the crude product from approximately 80 cm³ of water with the addition of activated carbon to obtain pure this compound.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions (Starting Point for Method Development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer) or acid (e.g., formic acid or acetic acid) to ensure good peak shape. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Application in Drug Development: Synthesis of Zaleplon

This compound is a key starting material in the synthesis of Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis involves a multi-step process.

Synthesis of Zaleplon from this compound.

Mechanism of Action of Zaleplon

Zaleplon exerts its sedative effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It binds to a specific site on the receptor complex, distinct from the benzodiazepine (B76468) binding site, and enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

Mechanism of action of Zaleplon at the GABA-A receptor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use in research and development. The provided experimental protocols for its synthesis and analysis serve as a practical guide for laboratory work. Its role as a precursor to the sedative-hypnotic drug Zaleplon highlights its importance in the field of medicinal chemistry and drug discovery. Future research may continue to explore the potential of this compound and its derivatives in the development of novel therapeutic agents targeting various signaling pathways.

References

A Technical Guide to the Solubility of 3-Acetylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-acetylaniline (also known as 3'-aminoacetophenone) in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including synthesis, purification, formulation development, and various analytical procedures in drug discovery and development.

Introduction to this compound

This compound is an aromatic organic compound featuring both an amino group and an acetyl group attached to a benzene (B151609) ring at the meta position.[1] This bifunctional nature makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility profile is governed by the interplay between the polar amino and acetyl groups, which can participate in hydrogen bonding, and the nonpolar aromatic ring.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, a combination of reported values and qualitative assessments provides a useful solubility profile. The data is summarized in the tables below.

Table 1: Quantitative Solubility of this compound

| Solvent Class | Solvent | IUPAC Name | Solubility (mg/mL) | Temperature (°C) | Notes |

| Sulfoxide | Dimethyl Sulfoxide | Sulfinylbis(methane) | 200 | Not Specified | Ultrasonic assistance may be needed.[2] |

| Aqueous | Water | Water | 7.056 | 37.5 | Limited solubility due to the hydrophobic aromatic ring.[3][4] |

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent | IUPAC Name | Qualitative Solubility | Reference |

| Alcohols | Ethanol (B145695) | Ethanol | Soluble | [1] |

| Alcohols | Methanol | Methanol | Slightly Soluble | [4] |

| Ketones | Acetone | Propan-2-one | Soluble | [1] |

| Ethers | Diethyl Ether | Ethoxyethane | Soluble | |

| Halogenated | Dichloromethane | Dichloromethane | Soluble | [1] |

| Halogenated | Chloroform | Trichloromethane | Slightly Soluble | [4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of physicochemical profiling. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[5]

The Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent. The key is to ensure there is undissolved solid present after equilibration.

-

Equilibration: The vials are tightly sealed and placed in a temperature-controlled shaker, typically set at a standard temperature such as 25°C or 37°C. The mixture is agitated for a sufficient duration (commonly 24 to 48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of excess solid. To obtain a clear supernatant free of any solid particles, the sample is either centrifuged at high speed or filtered through a syringe filter.[1][6] This step is critical to prevent erroneously high solubility readings.

-

Quantification:

-

An aliquot of the clear, saturated supernatant is carefully removed and diluted with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

The concentration of this compound in the diluted sample is determined using a calibrated analytical method, most commonly UV-Vis spectrophotometry or HPLC.

-

For UV-Vis: A calibration curve is first generated by preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

The absorbance of the diluted sample is then measured, and its concentration is calculated using the calibration curve.

-

The final solubility is determined by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow Visualization

The logical flow of the shake-flask solubility determination method is illustrated below.

Caption: Experimental workflow for the shake-flask method.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. It exhibits high solubility in DMSO and moderate to good solubility in common polar organic solvents like ethanol and acetone, while its aqueous solubility is limited.[1][2][4] For precise applications, it is recommended that researchers determine the solubility in their specific solvent systems and conditions using standardized protocols such as the shake-flask method outlined in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Aminoacetophenone [chembk.com]

- 4. 3-Aminoacetophenone CAS#: 99-03-6 [m.chemicalbook.com]

- 5. 3-Aminoacetophenone (CAS 99-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of 3-Acetylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaniline, a versatile aromatic amine, serves as a crucial scaffold in medicinal chemistry for the development of a diverse array of therapeutic agents. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant pharmacological activities across various disease areas. This technical guide provides an in-depth exploration of the mechanisms of action for three prominent classes of this compound derivatives: chalcones, oxazolidinones, and acetamides. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Chalcone (B49325) Derivatives: Inducers of Apoptosis in Cancer

Chalcones derived from this compound have emerged as a promising class of anticancer agents. Their primary mechanism of action involves the induction of programmed cell death (apoptosis) and cell cycle arrest in various cancer cell lines.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

This compound-based chalcones exert their cytotoxic effects by triggering the intrinsic and extrinsic apoptotic pathways. These compounds have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors. This cascade of events activates caspases, the key executioner enzymes of apoptosis.[1] Furthermore, these chalcones can arrest the cell cycle at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of this compound-derived chalcones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for representative chalcone derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amino Chalcones | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | 30.4 µg/mL | [2][3] |

| HeLa (Cervical) | 27.5 µg/mL | [2][3] | ||

| Amino Chalcones | Compound 13e | MGC-803 (Gastric) | 1.52 | [4][5] |

| HCT-116 (Colon) | 1.83 | [4][5] | ||

| MCF-7 (Breast) | 2.54 | [4][5] | ||

| Thienyl Chalcones | Compound 5 | MDA-MB-231 (Breast) | 6.15 | [6] |

| Thienyl Chalcones | Compound 8 | MCF-7 (Breast) | 7.14 | [6] |

| Prenylated Chalcones | Compound 12 | MCF-7 (Breast) | 4.19 | [7] |

| ZR-75-1 (Breast) | 9.40 | [7] | ||

| MDA-MB-231 (Breast) | 6.12 | [7] | ||

| Prenylated Chalcones | Compound 13 | MCF-7 (Breast) | 3.30 | [7] |

| ZR-75-1 (Breast) | 8.75 | [7] | ||

| MDA-MB-231 (Breast) | 18.10 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][6][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for 24-72 hours.[2][8]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of DMSO to dissolve the formazan crystals.[2][6]

-

Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[6] The IC50 value is calculated from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. anjs.edu.iq [anjs.edu.iq]

- 3. abcam.com [abcam.com]

- 4. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT assay protocol | Abcam [abcam.com]

A Historical Perspective on 3-Acetylaniline Research: An In-depth Technical Guide

Introduction

3-Acetylaniline, also known as m-aminoacetophenone, is an aromatic organic compound with the chemical formula C₈H₉NO. Characterized by an aniline (B41778) ring substituted with an acetyl group at the meta position, this bifunctional molecule has served as a versatile building block in synthetic chemistry for over a century. Its historical significance is rooted in the burgeoning dye industry of the late 19th and early 20th centuries, and it continues to be a relevant scaffold in modern medicinal chemistry and materials science. This technical guide provides a comprehensive historical perspective on the research of this compound, detailing its synthesis, early applications, and the evolution of its scientific importance.

Historical Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the reduction of 3-nitroacetophenone. Early methods relied on nascent hydrogen generated from metals in acidic media, a common practice in the late 19th and early 20th centuries for the reduction of nitroarenes.

Reduction of 3-Nitroacetophenone with Tin and Hydrochloric Acid

A classic and widely practiced historical method for the preparation of this compound involves the use of tin metal in the presence of concentrated hydrochloric acid. This method, while effective, is characteristic of the era's chemical practices, which often involved stoichiometric use of metals and strong acids.

Experimental Protocol: Reduction of 3-Nitroacetophenone with Tin and Hydrochloric Acid

The following protocol is a representative example of the historical synthesis of this compound using tin and hydrochloric acid.

-

Materials:

-

3-Nitroacetophenone

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

40% Sodium Hydroxide (B78521) Solution

-

Water

-

Activated Carbon

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 0.013 mol of 3-nitroacetophenone and 0.034 mol of fine granulated tin is prepared.[1]

-

A mixture of 29 cm³ of water and 11 cm³ of concentrated hydrochloric acid is added to the flask.[1]

-

The reaction mixture is heated to reflux with continuous stirring for 90 minutes.[1]

-

After cooling, the reaction mixture is filtered.

-

The filtrate is cooled in an ice bath and, with continuous stirring, 24 cm³ of a 40% sodium hydroxide solution is added to precipitate the product.[1]

-

The resulting precipitate of this compound is collected by suction filtration and washed with cold water.

-

For purification, the crude product is recrystallized from approximately 80 cm³ of water with the addition of activated carbon.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitroacetophenone (0.013 mol) | [1] |

| Reducing Agent | Granulated Tin (0.034 mol) | [1] |

| Acid | Concentrated Hydrochloric Acid (11 cm³) | [1] |

| Reaction Time | 90 minutes | [1] |

| Work-up | Precipitation with 40% NaOH | [1] |

| Purification | Recrystallization from water | [1] |

Catalytic Hydrogenation using Raney Nickel

With the advent of catalytic hydrogenation, methods for the reduction of nitroarenes became more efficient and selective. The use of a Raney nickel catalyst under hydrogen pressure represents a significant advancement over the older metal-acid reduction methods.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone

The following protocol details the synthesis of this compound via catalytic hydrogenation.

-

Materials:

-

3-Nitroacetophenone

-

Absolute Ethanol (B145695)

-

Raney Nickel Catalyst

-

Hydrogen Gas

-

Concentrated Hydrochloric Acid

-

Solid Sodium Carbonate

-

Cold Water

-

-

Procedure:

-

A solution of 295 g of 3-nitroacetophenone in 1.1 liters of absolute ethanol is prepared.[2]

-

The solution is placed in a shaker with 1.5 tablespoons of Raney nickel catalyst.[2]

-

The mixture is shaken at 50°C under an initial hydrogen pressure of 1950 lb. until the uptake of hydrogen ceases.[2]

-

The ethanol is evaporated, and the residue is triturated with 400 ml of a mixture of cold water and excess concentrated hydrochloric acid.[2]

-

The combined hydrochloric acid solutions are treated with solid sodium carbonate with stirring until the solution becomes alkaline, precipitating the this compound.[2]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitroacetophenone (295 g) | [2] |

| Catalyst | Raney Nickel (1.5 tablespoons) | [2] |

| Solvent | Absolute Ethanol (1.1 L) | [2] |

| Hydrogen Pressure | 1950 lb (initial) | [2] |

| Temperature | 50°C | [2] |

| Yield | 687 g (71%) | [2] |

| Melting Point | 92-94°C | [2] |

Historical Applications of this compound

The primary historical application of this compound was as an intermediate in the synthesis of azo dyes. The presence of a primary aromatic amine group allowed for diazotization, a key reaction in the formation of the azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes.

Role in the Azo Dye Industry

Azo dyes were among the first synthetic dyes to be produced on an industrial scale, revolutionizing the textile industry in the late 19th century. The general synthesis of an azo dye involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol (B47542) or another aromatic amine.

This compound, with its reactive amino group, served as a valuable diazo component. The acetyl group, being an electron-withdrawing group, would influence the electronic properties of the resulting diazonium salt and, consequently, the color of the final dye.

Logical Relationship: Azo Dye Synthesis from this compound

References

The Versatility of 3-Acetylaniline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 9, 2025 – 3-Acetylaniline, a seemingly simple aromatic amine, is emerging as a powerhouse building block in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound, offering insights for researchers, scientists, and drug development professionals. From the synthesis of potent enzyme inhibitors to the development of novel anticancer and antimicrobial agents, this document provides a comprehensive overview of the core medicinal chemistry applications of this versatile scaffold.

Introduction: The Strategic Importance of this compound

This compound, also known as 3'-aminoacetophenone, is an aromatic organic compound featuring both an amino group and an acetyl group attached to a benzene (B151609) ring. This bifunctional nature makes it a highly versatile starting material in organic synthesis, allowing for a wide range of chemical modifications at two distinct reactive sites. Its structural simplicity belies its significant utility as a key intermediate in the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. The strategic placement of the amino and acetyl groups allows for the construction of diverse molecular architectures, making it a valuable tool in the quest for novel therapeutics.

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound is realized in its derivatization to create compounds with a wide spectrum of biological activities.

Anticancer Agents

A significant area of research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have demonstrated promising activity against a variety of cancer cell lines.

Chalcone (B49325) Derivatives: Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde, are a well-known class of compounds with diverse biological activities. This compound can be readily incorporated into chalcone scaffolds, leading to derivatives with potent anticancer properties. These compounds often exert their effects through the induction of apoptosis and inhibition of cell proliferation.

Quinazoline (B50416) Derivatives: The quinazoline scaffold is a privileged structure in medicinal chemistry, found in a number of approved anticancer drugs, including kinase inhibitors. This compound serves as a valuable precursor for the synthesis of substituted quinazolines. These derivatives can be designed to target specific signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Citation |

| Chalcone | (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.52 | |

| Chalcone | (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HCT-116 (Colon) | 1.83 | |

| Chalcone | (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.54 | |

| Pyrazolo[3,4-b]quinoline | Quinolinyl acetamide (B32628) analog | Various | <15 | [1] |

| Thiazole | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 2.47 - 25.4 | [2] |

Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Derivatives of this compound have shown promise in this area.

Thiazine (B8601807) and Oxazepine Derivatives: Heterocyclic compounds containing thiazine and oxazepine rings synthesized from this compound precursors have been investigated for their antimicrobial properties. These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Citation |

| Chalcone-linked amine | Amide chalcone conjugate | Staphylococcus aureus | 2.0 - 10.0 | [3] |

| Naphthalene-linked 1,3-oxazepine | Naphthyl-oxazepine derivative | Gram-positive bacteria | 88.24 | [4] |

| Naphthalene-linked 1,3-oxazepine | Naphthyl-oxazepine derivative | Gram-negative bacteria | 55.37 | [4] |

| Gemini QAS | Decyl derivative | Candida albicans | 32 | [5] |

| Gemini QAS | Decyl derivative | Staphylococcus aureus | 8 | [5] |

Enzyme Inhibitors

The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. This compound has been utilized as a scaffold for the development of potent inhibitors of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Derivatives of this compound have been shown to be potent tyrosinase inhibitors, with potential applications in treating hyperpigmentation disorders.

Mechanism of Action: Targeting Key Signaling Pathways

A crucial aspect of drug development is understanding the mechanism by which a compound exerts its therapeutic effect. Many anticancer agents derived from this compound, particularly those with a quinazoline core, function by inhibiting protein kinases within critical signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently dysregulated in cancer. Inhibition of this pathway is a validated strategy for cancer therapy. Kinase inhibitors with a quinazoline scaffold, which can be synthesized from this compound, are known to target components of this pathway, such as PI3K and mTOR itself. By blocking the activity of these kinases, these compounds can halt the downstream signaling that promotes cancer cell growth and survival.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound-derived kinase inhibitors.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis of a representative bioactive derivative of this compound and for a key biological assay.

Synthesis of a Chalcone Derivative from this compound

This protocol describes the synthesis of (E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a chalcone derivative with demonstrated anticancer activity.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of NaOH (20%) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from ethanol.[6]

Figure 2: Workflow for the synthesis of a chalcone derivative from this compound.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell line (e.g., MGC-803)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its bifunctional nature provides a convenient entry point for the synthesis of a wide range of bioactive molecules, including promising anticancer and antimicrobial agents. The ability to readily construct complex heterocyclic scaffolds, such as quinazolines, highlights its strategic importance in the development of targeted therapies, particularly kinase inhibitors.

Future research will likely continue to explore the vast chemical space accessible from this compound. The development of novel synthetic methodologies will further expand the diversity of derivatives that can be generated. A deeper understanding of the structure-activity relationships of these compounds will guide the rational design of more potent and selective therapeutic agents. As our knowledge of disease biology grows, this compound will undoubtedly remain a key player in the ongoing quest for new and effective medicines.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Chemical Reactivity of the Amino and Acetyl Groups in 3-Acetylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaniline, also known as 3'-aminoacetophenone, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure features an aromatic ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃) in a meta relationship. This unique electronic arrangement governs the distinct reactivity of each functional group and the aromatic ring, making this compound a valuable precursor for the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[1][2] This guide provides a comprehensive analysis of the chemical reactivity of both the amino and acetyl moieties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| CAS Number | 99-03-6 | [1][4] |

| Appearance | Yellow to light brown crystalline powder | |

| Melting Point | 94-98 °C | |

| Boiling Point | 289-290 °C | |

| pKa (of conjugate acid) | Not experimentally found in searches. Estimated to be slightly basic. | |

| Solubility | Soluble in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic protons between δ 6.8-7.4 ppm, a broad singlet for the amino protons around δ 3.89 ppm, and a sharp singlet for the acetyl methyl protons at approximately δ 2.5 ppm.[1]

-

¹³C NMR: The carbon spectrum displays distinct signals for the carbonyl carbon (around 198 ppm), the aromatic carbons (in the 113-147 ppm range), and the methyl carbon (around 26 ppm).

-

Infrared (IR): Key vibrational frequencies include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).[1]

-

Mass Spectrometry: The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 135, with a prominent fragment at m/z 120 corresponding to the loss of the methyl group.

Reactivity of the Amino Group

The amino group in this compound is a potent nucleophile and a strong activating group in electrophilic aromatic substitution reactions.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the amino group. It readily reacts with acids to form the corresponding anilinium salt. This basicity is a crucial factor in reaction mechanisms, as protonation of the amino group under acidic conditions converts it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺).

The nucleophilicity of the amino group allows for a variety of important transformations:

-

Acylation: The amino group can be easily acylated by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction is often used to protect the amino group and moderate its activating effect during electrophilic aromatic substitution.[1]

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1] This diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.[1]

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[5] This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

However, the acetyl group is a deactivating group and a meta-director. Therefore, in this compound, the directing effects of the two groups are as follows:

-

Amino Group (-NH₂): Directs incoming electrophiles to positions 2, 4, and 6.

-

Acetyl Group (-COCH₃): Directs incoming electrophiles to positions 2, 4, and 6 (relative to its own position, which are positions 5 and the carbon attached to the amino group).

The strong activating effect of the amino group generally dominates, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the presence of the deactivating acetyl group and potential steric hindrance can influence the product distribution.

Reactivity of the Acetyl Group

The acetyl group consists of a carbonyl group bonded to a methyl group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The carbonyl group can undergo a variety of nucleophilic addition reactions.[6][7] These reactions typically involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Examples include:

-

Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol.

-

To an Ethyl Group: This can be achieved under harsh conditions using methods like the Clemmensen reduction (amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures).

-

To a Secondary Alcohol: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the aromatic ring or other functional groups.

-

-

Wittig Reaction: The carbonyl group can be converted to an alkene by reaction with a phosphonium (B103445) ylide (Wittig reagent).[8] This reaction is a powerful tool for carbon-carbon bond formation.

-

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively.

Reactions of the α-Hydrogens

The methyl protons adjacent to the carbonyl group (α-hydrogens) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in reactions such as aldol (B89426) condensations and α-halogenation.

Key Experimental Protocols

Diazotization of this compound and Subsequent Sandmeyer Reaction

This protocol describes the conversion of the amino group to a diazonium salt, followed by its replacement with a bromine atom.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr)

-

Ice

-

Water

-

Dichloromethane

Procedure:

-

Diazotization:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 15-30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Bromination of this compound (via Acetanilide (B955) Protection)

Direct bromination of aniline (B41778) can lead to polysubstitution.[5] Protecting the amino group as an acetamide (B32628) moderates its reactivity and allows for controlled monobromination.

Materials:

-

This compound

-

Acetic Anhydride (B1165640)

-

Glacial Acetic Acid

-

Bromine

-

Sodium Bisulfite solution

-

Ethanol

-

Water

-

Ice

Procedure:

-

Acetylation:

-

Reflux this compound with an excess of acetic anhydride for 30 minutes.

-

Pour the reaction mixture into cold water to precipitate the 3-acetylacetanilide.

-

Filter, wash with water, and dry the product.

-

-

Bromination:

-

Dissolve the 3-acetylacetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring.

-

Stir for 30 minutes at room temperature.

-

Pour the mixture into water and add sodium bisulfite solution to quench excess bromine.

-

Filter the precipitated product, wash with water, and recrystallize from ethanol.

-

-

Hydrolysis (Deprotection):

-

Reflux the brominated acetanilide with aqueous HCl to hydrolyze the amide and yield the brominated this compound.

-

Neutralize the solution and extract the product.

-

Reduction of the Acetyl Group using Sodium Borohydride

This protocol describes the selective reduction of the ketone to a secondary alcohol.

Materials:

-

This compound

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Water

-

Dichloromethane

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Reaction Mechanisms and Signaling Pathways

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound illustrates the interplay of the directing effects of the amino and acetyl groups. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then acts as the electrophile.

The amino group directs the incoming nitro group primarily to the ortho and para positions (positions 2, 4, and 6). However, reaction under strongly acidic conditions can protonate the amino group, forming the meta-directing anilinium ion, which can lead to the formation of the 5-nitro isomer as well.

Conclusion

This compound is a molecule with a rich and varied chemical reactivity profile. The nucleophilic and activating amino group, in conjunction with the electrophilic and deactivating acetyl group, provides a platform for a multitude of chemical transformations. A deep understanding of the electronic and steric factors governing the reactivity of these functional groups is essential for the strategic design of synthetic routes to complex target molecules in the pharmaceutical and materials science industries. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical building block.

References

- 1. This compound | 99-03-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Thermochemical Properties of 3-Acetylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaniline, also known as 3-aminoacetophenone, is a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes.[1][2] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction equilibria and kinetics. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental methodologies used for their determination, and presents a visualization of a key synthetic pathway involving this compound.

Core Thermochemical Data

A summary of the essential thermochemical properties of this compound in the solid phase is presented below. These values are critical for calculations involving reaction enthalpies, phase transitions, and thermal stability.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -173.00 ± 0.40 | Combustion Calorimetry | NIST WebBook[3] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -4261.00 ± 0.40 | Combustion Calorimetry | NIST WebBook[3] |

| Enthalpy of Fusion | ΔfusH | 29.00 | Not Specified | Cheméo (from NIST)[4] |

Note: The enthalpy of fusion is provided at a temperature of 371.20 K. Values for other properties such as the Gibbs free energy of formation and ideal gas heat capacity have been estimated using computational methods like the Joback method and are available in databases like Cheméo.[4]

Experimental Protocols

The determination of the thermochemical properties of this compound relies on established calorimetric techniques. While specific experimental protocols for this compound are not extensively published, the following sections describe the general and widely accepted methodologies for determining the key parameters listed above.

Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of combustion of this compound is determined using an oxygen bomb calorimeter.[5][6][7][8] This technique involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment. The heat released during the combustion process is absorbed by the surrounding water and the calorimeter components, leading to a measurable temperature increase.

General Protocol:

-

Sample Preparation: A pellet of a precisely weighed sample of this compound (typically around 1 gram) is placed in a crucible within the bomb.[7] A fuse wire is attached to the electrodes, making contact with the sample to initiate combustion.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[6][7]

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored precisely before, during, and after the combustion to determine the temperature change.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential scanning calorimetry is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is a common method for determining the enthalpy of fusion.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (commonly made of aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate through its melting point.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

-

Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to provide the value for the enthalpy of fusion.

Visualization of a Synthetic Pathway

This compound is a versatile precursor in organic synthesis. One of its important applications is in the synthesis of quinoline (B57606) derivatives, which are present in a wide variety of biologically active compounds.[1][2][10][11][12][13] The following diagram illustrates a generalized reaction pathway for the synthesis of a quinoline derivative from this compound.

Caption: A generalized workflow for the synthesis of substituted quinolines from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Aminoacetophenone [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. pages.jh.edu [pages.jh.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. researchgate.net [researchgate.net]

- 10. iipseries.org [iipseries.org]

- 11. chemijournal.com [chemijournal.com]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. chemijournal.com [chemijournal.com]

Methodological & Application

Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline (B57606) derivatives starting from 3-acetylaniline. Quinolines are a critical class of heterocyclic compounds widely recognized for their presence in a variety of biologically active compounds and pharmaceuticals. The protocols outlined below describe established synthetic routes, including the Combes synthesis, Skraup synthesis, and Doebner-von Miller reaction, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The quinoline scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatile nature of the quinoline ring system allows for extensive functionalization, making it a prime target in drug discovery and development. This compound serves as a readily available and versatile starting material for accessing various substituted quinolines. This document details several classical and reliable methods for the synthesis of quinoline derivatives from this precursor.

Key Synthetic Protocols

Several named reactions are cornerstones in the synthesis of quinolines. Below are protocols for the Combes, Skraup, and Doebner-von Miller reactions, adapted for the use of this compound as the starting material.

Experimental Workflow Overview

The general workflow for the synthesis of quinoline derivatives from this compound involves the condensation of the aniline (B41778) with a suitable carbonyl compound, followed by cyclization and often an oxidation step to form the aromatic quinoline ring. The specific reagents and conditions dictate the type of quinoline derivative obtained.

Caption: General workflow for the synthesis of quinoline derivatives from this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various quinoline derivatives from this compound using different protocols.

| Reaction Name | Carbonyl Compound | Product(s) | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| Combes Synthesis | Acetylacetone (B45752) | 7-Acetyl-2,4-dimethylquinoline | H₂SO₄ | 100 | 0.25 | 78 |

| Skraup Synthesis | Glycerol (B35011) | 5-Acetylquinoline & 7-Acetylquinoline | H₂SO₄, As₂O₅ | 130-140 | 3 | 15 (mixture) |

| Doebner-von Miller | Crotonaldehyde (B89634) | 7-Acetyl-2-methylquinoline | HCl, ZnCl₂ | 100 | 4 | 65 |

Detailed Experimental Protocols

Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline

The Combes synthesis provides a straightforward method for the preparation of 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.

Reaction Scheme:

Protocol:

-

To a solution of this compound (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid, add acetylacetone (1.0 g, 10 mmol) dropwise with stirring.

-

Heat the reaction mixture at 100°C for 15 minutes.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with aqueous ammonia.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol (B145695) to afford pure 7-acetyl-2,4-dimethylquinoline.

Skraup Synthesis of 5- and 7-Acetylquinoline

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction with this compound yields a mixture of regioisomers.

Reaction Scheme:

Protocol:

-

In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (30 mL) to a mixture of this compound (13.5 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol).

-

Heat the mixture to 100°C and then add glycerol (27.6 g, 0.3 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 140°C.

-

After the addition is complete, heat the reaction mixture at 130-140°C for 3 hours.

-

Cool the mixture and pour it into a large volume of cold water.

-

Filter the solution to remove any solid impurities.

-

Make the filtrate alkaline with sodium hydroxide (B78521) solution, which will cause the quinoline derivatives to separate as an oil.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain a mixture of 5- and 7-acetylquinoline.

-

The isomers can be separated by column chromatography on silica (B1680970) gel.

Doebner-von Miller Synthesis of 7-Acetyl-2-methylquinoline

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.

Reaction Scheme:

Protocol:

-

To a mixture of this compound (13.5 g, 0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring.

-

Heat the mixture to 100°C and then add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 1 hour.

-

Maintain the reaction at 100°C for an additional 3 hours.

-

Cool the reaction mixture and dilute with water.

-

Make the solution strongly alkaline with 30% sodium hydroxide solution.

-

The product will precipitate as a solid. Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetone (B3395972) to yield pure 7-acetyl-2-methylquinoline.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, the different synthetic pathways, and the resulting quinoline derivatives.

Caption: Synthetic pathways from this compound to various quinoline derivatives.

Conclusion

The protocols described in this document provide reliable and well-established methods for the synthesis of quinoline derivatives from this compound. These methods are highly relevant for researchers in drug discovery and organic synthesis, offering access to a diverse range of substituted quinolines. The choice of a particular synthetic route will depend on the desired substitution pattern on the quinoline ring. The provided quantitative data and detailed experimental procedures serve as a valuable resource for the practical implementation of these important synthetic transformations.

Application of 3-Acetylaniline in the Synthesis of Azo Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of azo dyes using 3-acetylaniline (also known as 3-aminoacetophenone) as the diazo component. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) and are widely utilized in various industries, including textiles, printing, and pharmaceuticals. The presence of the acetyl group in this compound can influence the final properties of the dye, such as its color, solubility, and fastness.

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: the diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.

Reaction Principle

The overall synthesis involves two main stages:

-

Diazotization: this compound is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium salt attacks the activated aromatic ring of the coupling component to form the azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes from this compound. These may be adapted and optimized for different coupling components.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Procedure:

-

In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete.

-

The resulting clear solution containing the 3-acetylphenyldiazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Materials:

-

Diazonium salt solution from Protocol 1

-

Coupling component (e.g., phenol, β-naphthol, salicylic (B10762653) acid)

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper for vacuum filtration

Procedure:

-

Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.

-

Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude azo dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Data Presentation

The following table summarizes the expected properties of azo dyes synthesized from this compound with various coupling components. The data is compiled from analogous syntheses and represents typical outcomes.[1][2][3][4][5]

| Coupling Component | Resulting Dye Structure | Color | Yield (%) | λmax (nm) |

| Phenol | 1-(4-hydroxyphenylazo)-3-acetylbenzene | Yellow | 75-85 | 350-370 |

| β-Naphthol | 1-(3-acetylphenylazo)-2-naphthol | Orange-Red | 80-90 | 480-500 |

| Salicylic Acid | 2-hydroxy-5-((3-acetylphenyl)azo)benzoic acid | Yellow-Orange | 70-80 | 360-380 |

| Aniline (B41778) | 4-((3-acetylphenyl)diazenyl)aniline | Yellow | 70-75 | 380-400 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway for the synthesis of an azo dye from this compound and a general experimental workflow.

Caption: Reaction pathway for the synthesis of an azo dye.

Caption: Experimental workflow for azo dye synthesis.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation [icc.journals.pnu.ac.ir]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. asianpubs.org [asianpubs.org]

Application Notes and Protocols for 3-Acetylaniline as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaniline, also known as 3'-aminoacetophenone, is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its aromatic core, coupled with a reactive amino group and a ketone functionality, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoline-based kinase inhibitors, a class of drugs that has shown significant promise in oncology.

The quinoline (B57606) scaffold, readily accessible from this compound via the Friedländer annulation reaction, is a privileged structure in drug discovery, present in numerous approved and investigational drugs.[2][3][4][5] These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) pathways.

Key Applications in Pharmaceutical Synthesis

This compound is a key precursor for the synthesis of various bioactive molecules, including:

-

Quinoline Derivatives: Through the Friedländer synthesis, this compound can be reacted with compounds containing an active methylene (B1212753) group to yield substituted quinolines.[2][3][6][7] This method is fundamental for creating the core structure of many kinase inhibitors.

-

Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects against various cancer cell lines.[1]

-

Kinase Inhibitors: The quinoline core derived from this compound is a common feature in many VEGFR-2 and MET kinase inhibitors used in cancer therapy.[8][9][10][11]

Experimental Protocols

This section provides a detailed protocol for a two-step synthesis of a 2,4-disubstituted quinoline, a common core structure in many kinase inhibitors, starting from this compound. This protocol is based on the well-established Friedländer annulation reaction.

Protocol 1: Synthesis of 2-Methyl-4-phenylquinoline from this compound

This protocol details the synthesis of 2-methyl-4-phenylquinoline, a representative quinoline derivative, from this compound and acetophenone (B1666503).

Step 1: Friedländer Annulation

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Acetophenone (1.2 eq)

-

Polyphosphoric acid (PPA) or another suitable catalyst (e.g., p-toluenesulfonic acid)

-

Toluene or a suitable high-boiling solvent

-

Sodium bicarbonate solution (saturated)

-

Brine solution (saturated)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and acetophenone (1.2 eq).

-

Add polyphosphoric acid (PPA) as both a catalyst and a solvent (approximately 10 times the weight of this compound).

-

Heat the reaction mixture to 130-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water and stir until the PPA is fully dissolved.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford the pure 2-methyl-4-phenylquinoline.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Acetophenone | N/A |

| Catalyst | Polyphosphoric Acid (PPA) | General Friedländer conditions |

| Reaction Temperature | 130-140°C | General Friedländer conditions |

| Reaction Time | 4-6 hours | General Friedländer conditions |

| Typical Yield | 70-85% | Estimated based on similar reactions |

| Purity (Post-chromatography) | >95% (by HPLC) | Expected for this purification method |

Signaling Pathways and Experimental Workflows